2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
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Overview
Description
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate is an organic compound that features a chlorophenyl group, a propenyl group, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate typically involves the esterification of 2-((3-(4-chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropanol with hexanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with biological receptors, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-Bromophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
- 2-((3-(4-Fluorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
- 2-((3-(4-Methylphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
Uniqueness
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structural features make it a valuable candidate for various applications in research and industry.
Properties
CAS No. |
84006-42-8 |
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Molecular Formula |
C19H25ClO4 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C19H25ClO4/c1-4-5-6-7-18(21)23-14(2)15(3)24-19(22)13-10-16-8-11-17(20)12-9-16/h8-15H,4-7H2,1-3H3/b13-10+ |
InChI Key |
UHQIGQXJPWOWIY-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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